molecular formula C20H24N4O2S B14935818 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide

4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide

Cat. No.: B14935818
M. Wt: 384.5 g/mol
InChI Key: ADQHKVCFXRYCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline core . The final step involves the coupling of the quinazoline-thiazole intermediate with butanoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or sulfonated derivatives

Mechanism of Action

The mechanism of action of 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets, primarily enzymes. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide is unique due to the combination of the quinazoline and thiazole moieties, which confer a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C20H24N4O2S/c1-13(2)16-12-27-19(23-16)10-11-21-18(25)9-5-8-17-22-15-7-4-3-6-14(15)20(26)24-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

ADQHKVCFXRYCPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCNC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.